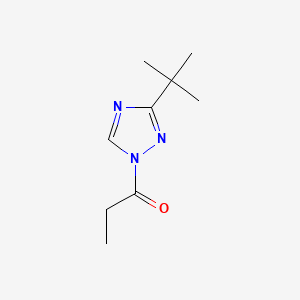
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one is a chemical compound with the molecular formula C9H15N3O It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves the reaction of tert-butyl hydrazine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.
Biology: This compound has potential applications in the design of bioactive molecules and pharmaceuticals. Its triazole ring is a common motif in drug design due to its stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent. The unique structure of the triazole ring allows for interactions with various biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
1-(3-(tert-Butyl)-1H-1,2,4-triazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the propionyl and tert-butyl groups.
1-Propionyl-3-methyl-1H-1,2,4-triazole: Similar to this compound but with a methyl group instead of a tert-butyl group.
3-tert-Butyl-1H-1,2,4-triazole: Lacks the propionyl group but retains the tert-butyl group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
132408-63-0 |
|---|---|
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.239 |
Nombre IUPAC |
1-(3-tert-butyl-1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H15N3O/c1-5-7(13)12-6-10-8(11-12)9(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
YCYJZABIYWDBJU-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C=NC(=N1)C(C)(C)C |
Sinónimos |
1H-1,2,4-Triazole, 3-(1,1-dimethylethyl)-1-(1-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


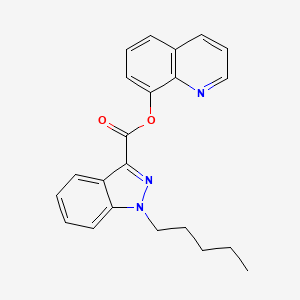

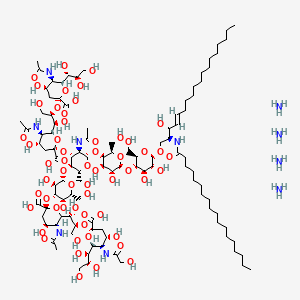
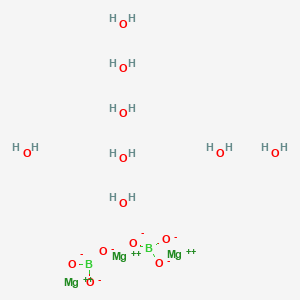
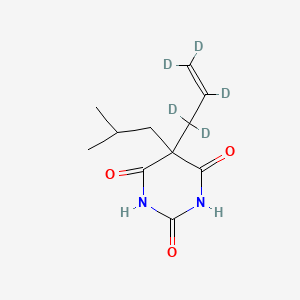
![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)

![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)
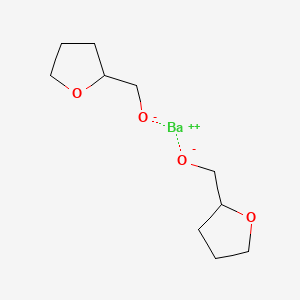
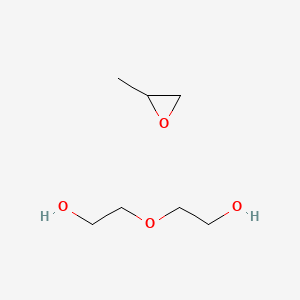
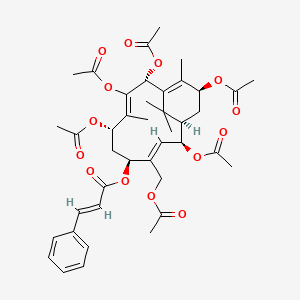
![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)

